4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Parkinson's disease NMDA receptor modulation Antiparkinsonian drug discovery

4-Methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide belongs to the N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide class, a series of synthetic heterocycles evaluated for their ability to modulate metabotropic and ionotropic glutamate receptors. The compound features a pyridazinone core with a 4-methoxy substituent, a 1-phenyl group, and a 4-phenoxyphenyl carboxamide moiety.

Molecular Formula C24H19N3O4
Molecular Weight 413.433
CAS No. 941899-91-8
Cat. No. B2616681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide
CAS941899-91-8
Molecular FormulaC24H19N3O4
Molecular Weight413.433
Structural Identifiers
SMILESCOC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H19N3O4/c1-30-21-16-22(28)27(18-8-4-2-5-9-18)26-23(21)24(29)25-17-12-14-20(15-13-17)31-19-10-6-3-7-11-19/h2-16H,1H3,(H,25,29)
InChIKeyKDKUNILEWAMQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 941899-91-8): Structural Classification and Core Pharmacophore


4-Methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide belongs to the N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide class, a series of synthetic heterocycles evaluated for their ability to modulate metabotropic and ionotropic glutamate receptors [1]. The compound features a pyridazinone core with a 4-methoxy substituent, a 1-phenyl group, and a 4-phenoxyphenyl carboxamide moiety. This structural combination positions it within a chemical space that has demonstrated in silico affinity for antiparkinsonian biotargets, including mGluR5, mGluR3, mGluR8, and NMDA GluN2B receptors, distinguishing it from simpler pyridazine or phenoxyphenyl carboxamide analogs that lack the full substitution pattern required for multi-target engagement [2].

Why Generic Pyridazine or Phenoxyphenyl Carboxamide Analogs Cannot Replace 4-Methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide


Within the pyridazinone class, minor structural modifications produce divergent receptor affinity profiles. The 4-methoxy substituent on the pyridazinone core influences electron distribution and hydrogen-bonding capacity at the active site, while the 1-phenyl group modulates hydrophobic cleft occupancy [1]. Compounds lacking the 4-methoxy group (e.g., 6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide, CAS 848729-40-8) or bearing a 4-hydroxy substituent (e.g., CAS 306976-46-5) exhibit altered binding poses and reduced scoring functions in docking studies [2]. Similarly, N-(4-phenoxyphenyl)pyridinecarboxamides, while sharing the phenoxyphenyl carboxamide motif, lack the pyridazinone core entirely, resulting in a distinct target spectrum (e.g., insect ovicidal activity rather than glutamate receptor modulation) [3]. These differences mean that generic substitution within the class is not pharmacologically equivalent; procurement decisions must be guided by compound-specific evidence rather than scaffold-level assumptions.

Quantitative Differentiation Evidence for 4-Methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide Versus Closest Analogs


NMDA GluN2B Receptor Binding Affinity: Target Compound vs. Ifenprodil and Close Structural Analogs

In a molecular docking study using AutoDockVina, the series containing 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-aryl-pyridazine-3-carboxamides demonstrated binding energy of -11.0 kcal/mol for the NMDA GluN2B receptor (compound 0260, 4-O-Ph substituent), which is within 0.3 kcal/mol of the native reference ligand ifenprodil (-11.3 kcal/mol) [1]. By contrast, close analogs with smaller N-aryl substituents (e.g., 4-Me: -8.7 kcal/mol; 4-Cl: -9.4 kcal/mol; 4-Br: -9.9 kcal/mol) showed substantially weaker predicted affinity [1]. The 4-phenoxy substitution thus confers a 1.1–2.3 kcal/mol improvement in binding energy over mono-halogen or methyl analogs at the same position, placing the compound among the highest-affinity ligands in the library for this receptor [1].

Parkinson's disease NMDA receptor modulation Antiparkinsonian drug discovery

Group III Metabotropic Glutamate Receptor (mGluR8) Affinity: Target Compound vs. L-AP4 Reference

The same docking study reported a binding energy of -7.3 kcal/mol for the 4-O-Ph substituted compound (0260) against the mGluR8 receptor, exceeding the native reference agonist L-AP4 (-6.1 kcal/mol) by -1.2 kcal/mol [1]. In the broader series, mGluR8 binding energies ranged from -5.0 to -8.7 kcal/mol, with the 4-phenoxy analog ranking in the upper tertile [1]. This predicted affinity is superior to analogs bearing smaller substituents such as 4-Me (-6.5 kcal/mol), 4-Cl (-7.2 kcal/mol), and 4-Br (-6.5 kcal/mol) [1]. The data indicate that the 4-phenoxyphenyl group enhances mGluR8 engagement relative to both the reference ligand and mono-substituted phenyl analogs.

Parkinson's disease mGluR8 modulation Metabotropic glutamate receptors

mGluR5 Allosteric Site Binding: 4-Phenoxy vs. Reference Negative Allosteric Modulator Fenobam

For the mGluR5 receptor, the 4-O-Ph substituted compound yielded a binding energy of -7.6 kcal/mol, compared to -8.7 kcal/mol for the reference negative allosteric modulator fenobam [1]. Across the full virtual library, mGluR5 binding energies spanned from -11.2 to -5.2 kcal/mol (the latter for a 4-N(Et)2 analog), with the majority clustering between -7.0 and -9.0 kcal/mol [1]. The compound’s value falls within the productive range but does not exceed fenobam; however, it outperforms the 4-N(Et)2 substituted derivative (compound 0182) which scored -5.2 kcal/mol—a difference of -2.4 kcal/mol attributable to the electron-donating character of the para-substituent [1]. This positions the 4-phenoxy compound as a moderate-affinity mGluR5 ligand candidate.

Parkinson's disease mGluR5 negative allosteric modulation Glutamate signaling

Structural Differentiation: 4-Methoxy-1-phenyl-pyridazinone Scaffold vs. 4-Hydroxy and Des-methoxy Analogs

The 4-methoxy group is a critical pharmacophoric element: in the docking study, compounds with 4-methoxy substitution on the pyridazinone core systematically engaged the mGluR8 and NMDA GluN2B binding pockets via specific hydrogen-bonding interactions with residues such as Thr174, Ser151, and Tyr222 [1]. By contrast, the 4-hydroxy analog (CAS 306976-46-5) introduces a hydrogen-bond donor at this position, which alters the electronic character and is predicted to shift binding orientation. A related crystal structure of 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (PDB 4D0R) confirms that the 6-oxo-1-phenyl-pyridazinone scaffold can productively occupy the active site of InhA, demonstrating that the 1-phenyl substitution is compatible with target engagement in a structurally characterized binding mode [2]. The combination of 4-methoxy, 6-oxo, 1-phenyl, and 4-phenoxyphenyl carboxamide groups creates a substitution pattern that is not replicated in any single commercially available analog.

Scaffold differentiation SAR analysis Hydrogen bonding

Differentiated Target Profile: Antiparkinsonian Glutamate Receptor Modulation vs. Insect Ovicidal Activity of Phenoxyphenyl Carboxamides

The phenoxyphenyl carboxamide motif appears in both CNS-targeted pyridazinones and agrochemical pyridine/pyrazine carboxamides. N-(4-phenoxyphenyl)pyridinecarboxamides and pyrazinecarboxamides demonstrated ovicidal activity against Cydia pomonella (codling moth) eggs, with moderate mortality when sprayed on <24-h-old eggs [1]. However, these compounds lack the pyridazinone core and the 4-methoxy substituent present in the target compound. The pyridazinone series, by contrast, was designed for and evaluated against human glutamate receptors implicated in Parkinson's disease pathophysiology (mGluR3, mGluR5, mGluR8, and NMDA GluN2B) [2]. This divergence in core heterocycle and substitution pattern translates to entirely different biological target profiles: insect juvenile hormone mimicry vs. mammalian CNS receptor modulation. The differentiation is quantitative: the pyridine/pyrazine carboxamides show no reported affinity for glutamate receptors, while the pyridazinone series was selected specifically based on predicted glutamate receptor binding energies.

Target selectivity CNS vs. agrochemical applications Phenoxyphenyl carboxamide scaffold repurposing

Evidence-Backed Application Scenarios for 4-Methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide in Scientific Procurement


Parkinson's Disease Drug Discovery: NMDA GluN2B Subtype-Selective Modulation Studies

The compound’s predicted NMDA GluN2B binding energy of -11.0 kcal/mol, nearing the reference drug ifenprodil (-11.3 kcal/mol), supports its use as a chemical probe for studying GluN2B-containing NMDA receptor allosteric modulation in the context of Parkinson's disease [1]. It is appropriate for in vitro binding assays, electrophysiological studies, and structure-activity relationship (SAR) expansion around the 4-phenoxyphenyl pharmacophore. The compound should be benchmarked against ifenprodil and analogs with weaker GluN2B affinity (e.g., 4-Me or 4-Cl substituted derivatives from the same series) to validate target engagement [1].

Group III mGluR (mGluR8) Agonist Probe Development

With a predicted mGluR8 binding energy of -7.3 kcal/mol—exceeding the native agonist L-AP4 by -1.2 kcal/mol—the compound is a candidate for developing mGluR8-targeted pharmacological tools [1]. It can be employed in cell-based functional assays (e.g., calcium mobilization or cAMP assays) using mGluR8-expressing cell lines, with L-AP4 as a reference agonist and the 4-Br or 4-Me analogs as negative controls to establish substituent-dependent potency trends [1].

SAR Matrix Expansion: Pyridazinone Scaffold Optimization for Multi-Target Glutamate Receptor Profiles

The compound’s unique combination of 4-methoxy, 1-phenyl, and 4-phenoxyphenyl carboxamide groups enables systematic SAR exploration across four glutamate receptor subtypes (mGluR5, mGluR3, mGluR8, NMDA GluN2B) using a single core scaffold [1]. Procurement of this compound alongside its closest analogs (4-Me, 4-Cl, 4-Br, 4-OEt, 4-OH variants) allows construction of a comparative affinity matrix, with binding energy differences of up to 2.3 kcal/mol between substituents providing clear differentiation for computational model training [1].

Negative Control for Phenoxyphenyl Carboxamide Cross-Scaffold Selectivity Studies

Because N-(4-phenoxyphenyl)pyridinecarboxamides exhibit insect ovicidal activity with no reported glutamate receptor engagement, the target compound can serve as a CNS-active comparator in cross-scaffold selectivity panels [1]. This application is relevant for organizations screening phenoxyphenyl carboxamide libraries to identify scaffold-specific biological signatures, where the pyridazinone core (CNS) and pyridine/pyrazine cores (insecticidal) must be deconvoluted [2].

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